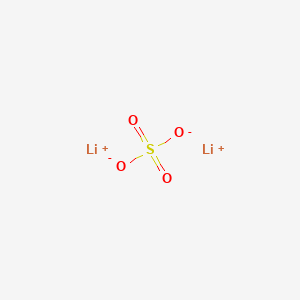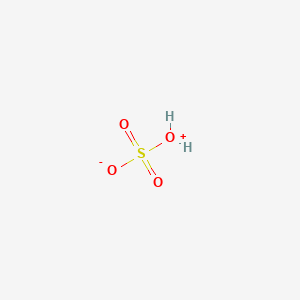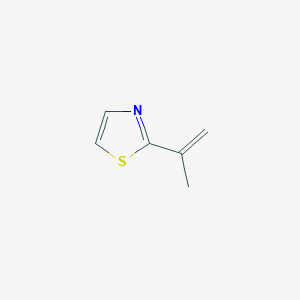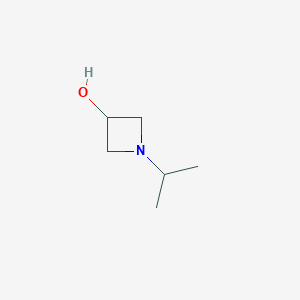
Eisenborid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of iron boride (FeB) has been achieved through several methods, demonstrating the versatility in its production. One prominent method is the high-temperature synthesis in a copper/gallium flux or under high-pressure conditions, which confirms the structure models of FeB, highlighting its boron zig-zag chains coordinated by iron atoms (Kapfenberger et al., 2006). Another approach involves the carbothermic reduction method using Fe2O3 and B2O3 powders as starting materials, indicating the influence of temperature and holding time on FeB powder morphology (Verma & Mishra, 2020). Additionally, the molten salt method with elemental Fe and B powders has been used to synthesize crystallized FeB and Fe_2B powders, showcasing the formation mechanisms and the resulting soft magnetic behavior of these compounds (Wei et al., 2017).
Molecular Structure Analysis
The crystal structure of iron boride has been elucidated, revealing significant details about its arrangement. FeB contains zig-zag chains of boron atoms, where each boron atom is surrounded by seven iron atoms, forming a mono-capped trigonal prism structure. This arrangement contributes to the material's unique properties (Kapfenberger et al., 2006).
Chemical Reactions and Properties
Iron boride participates in various chemical reactions, including oxidation at low temperatures, leading to the formation of oxides and oxygen-free products. These reactions are crucial for understanding the behavior of iron borides under different environmental conditions and their potential degradation pathways (Carbucicchio et al., 1989).
Physical Properties Analysis
Iron borides exhibit remarkable physical properties such as high hardness, magnetic behavior, and wear resistance. The nanomechanical characterization of FeB and Fe2B iron borides shows significant hardness and Young's modulus, indicative of their potential for applications requiring durable and robust materials (Kulka et al., 2017).
Wissenschaftliche Forschungsanwendungen
Elektrokatalyse
Eisenborid ist Teil einer großen Familie von anorganischen Feststoffen, die als intermetallische Boride bekannt sind. Diese Verbindungen weisen komplexe Bindungsschemata, eine große Bandbreite an Zusammensetzungen und Strukturen sowie eine hohe Flexibilität bei der Modulation lokaler elektronischer Strukturen und Oberflächenadsorptionseigenschaften auf . Dies macht sie für die Entwicklung fortschrittlicher Katalysatoren mit überlegener Aktivität und Stabilität geeignet .
Energieanwendungen
This compound-Nanokristalle (NCs) haben aufgrund ihrer außergewöhnlichen mechanischen, elektronischen und thermischen Eigenschaften große Aufmerksamkeit in der Nanotechnologie und Materialwissenschaft erlangt . Ihre nanoskalige Größe erhöht ihre Reaktivität, Eigenschaften und Oberfläche und eröffnet neue Möglichkeiten für energiebezogene Anwendungen .
Supraleiter
Es wurde kürzlich festgestellt, dass Boride, einschließlich this compound, supraleitend sind . Diese Eigenschaft macht sie im Bereich der Supraleiter nützlich .
Abriebfestigkeit
This compound wird verwendet, um die Abriebfestigkeit zu verbessern . Dies macht es für Anwendungen in Hochleistungsmaterialien und Beschichtungen geeignet
Wirkmechanismus
Target of Action
Iron boride is a structurally ordered intermetallic compound . Its primary targets are the local electronic structures and surface adsorption properties . The compound’s interaction with these targets provides opportunities for the development of advanced catalysts with superior activity and stability .
Mode of Action
Iron boride’s mode of action is primarily through its interaction with its targets, which results in changes in the local structural and electronic environment . The manipulation of the iron/boron stoichiometry of iron borides can modulate the resultant magnetic moment . The local coordinative structures and electronic properties of each Fe atom in iron borides, such as charge transfer, electronic distribution, bonding feature, and orbital energy level, are carefully analyzed .
Biochemical Pathways
Iron boride affects the pathways related to the modulation of local electronic structures and surface adsorption properties . The compound’s interaction with these pathways influences the development of advanced catalysts with superior activity and stability .
Pharmacokinetics
It is known that iron is essential for various physiological processes, including dna metabolism, oxygen transport, and cellular energy generation .
Result of Action
The result of iron boride’s action is the modulation of the local electronic structures and surface adsorption properties . This modulation leads to the development of advanced catalysts with superior activity and stability . Additionally, the manipulation of the iron/boron stoichiometry of iron borides can further modulate the resultant magnetic moment .
Action Environment
The action of iron boride can be influenced by various environmental factors. For instance, the manipulation of the iron/boron stoichiometry of iron borides can tune their associated local structural and electronic environment . This tuning can further modulate the resultant magnetic moment .
Safety and Hazards
When handling iron boride (FeB), it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Iron boride (FeB) has been studied for its potential applications. For instance, it has been investigated for its performance as an electrode material for lithium-ion batteries . Moreover, the growth of iron borides with the formation of a monolithic Fe 2 B layer on AISI 304 stainless steel via cathodic reduction and thermal diffusion-based boriding has been explored .
Eigenschaften
IUPAC Name |
boranylidyneiron | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B.Fe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVYABSQRRRIOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B#[Fe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BFe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065154 | |
| Record name | Iron boride (FeB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey odorless powder; [Alfa Aesar MSDS] | |
| Record name | Iron boride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14930 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12006-84-7 | |
| Record name | Iron boride (FeB) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12006-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iron boride (FeB) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012006847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron boride (FeB) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron boride (FeB) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | iron boride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)












![5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B83562.png)